Cas no 1805556-63-1 (Methyl 3-(chloromethyl)-4-(difluoromethyl)-6-methoxypyridine-2-acetate)

Methyl 3-(chloromethyl)-4-(difluoromethyl)-6-methoxypyridine-2-acetate 化学的及び物理的性質
名前と識別子
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- Methyl 3-(chloromethyl)-4-(difluoromethyl)-6-methoxypyridine-2-acetate
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- インチ: 1S/C11H12ClF2NO3/c1-17-9-3-6(11(13)14)7(5-12)8(15-9)4-10(16)18-2/h3,11H,4-5H2,1-2H3
- InChIKey: RJNJZOBNQMEEGH-UHFFFAOYSA-N
- ほほえんだ: ClCC1=C(C(F)F)C=C(N=C1CC(=O)OC)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 281
- トポロジー分子極性表面積: 48.4
- 疎水性パラメータ計算基準値(XlogP): 2
Methyl 3-(chloromethyl)-4-(difluoromethyl)-6-methoxypyridine-2-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029017762-1g |
Methyl 3-(chloromethyl)-4-(difluoromethyl)-6-methoxypyridine-2-acetate |
1805556-63-1 | 95% | 1g |
$3,068.70 | 2022-04-01 | |
Alichem | A029017762-500mg |
Methyl 3-(chloromethyl)-4-(difluoromethyl)-6-methoxypyridine-2-acetate |
1805556-63-1 | 95% | 500mg |
$1,617.60 | 2022-04-01 | |
Alichem | A029017762-250mg |
Methyl 3-(chloromethyl)-4-(difluoromethyl)-6-methoxypyridine-2-acetate |
1805556-63-1 | 95% | 250mg |
$1,058.40 | 2022-04-01 |
Methyl 3-(chloromethyl)-4-(difluoromethyl)-6-methoxypyridine-2-acetate 関連文献
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
Methyl 3-(chloromethyl)-4-(difluoromethyl)-6-methoxypyridine-2-acetateに関する追加情報
Methyl 3-(chloromethyl)-4-(difluoromethyl)-6-methoxypyridine-2-acetate (CAS No. 1805556-63-1): An Overview of a Promising Heterocyclic Compound
Methyl 3-(chloromethyl)-4-(difluoromethyl)-6-methoxypyridine-2-acetate (CAS No. 1805556-63-1) is a heterocyclic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and agrochemicals. This compound belongs to the class of pyridine derivatives, which are known for their diverse biological activities and chemical reactivity. In this article, we will delve into the structural characteristics, synthesis methods, and potential applications of this compound, highlighting its significance in current research.
Structural Characteristics
The molecular structure of Methyl 3-(chloromethyl)-4-(difluoromethyl)-6-methoxypyridine-2-acetate (CAS No. 1805556-63-1) is characterized by a pyridine ring substituted with a chloromethyl group at the 3-position, a difluoromethyl group at the 4-position, and a methoxy group at the 6-position. The acetate ester group is attached to the 2-position of the pyridine ring. This combination of functional groups imparts unique chemical properties to the molecule, making it an interesting target for various chemical transformations and biological studies.
The presence of the chloromethyl and difluoromethyl groups introduces significant electronic effects and steric hindrance, which can influence the reactivity and stability of the compound. The methoxy group at the 6-position further modulates the electronic properties of the pyridine ring, contributing to its overall biological activity. The acetate ester group provides a versatile functional handle for further derivatization and conjugation with other molecules.
Synthesis Methods
The synthesis of Methyl 3-(chloromethyl)-4-(difluoromethyl)-6-methoxypyridine-2-acetate (CAS No. 1805556-63-1) has been reported using various synthetic routes, each with its own advantages and limitations. One common approach involves the sequential introduction of functional groups onto a pyridine scaffold. For instance, starting from a commercially available pyridine derivative, such as 2-chloro-6-methoxypyridine, the chloromethyl group can be introduced via an alkylation reaction using an appropriate chloroalkylating agent. Subsequently, the difluoromethyl group can be introduced through a fluorination reaction using a difluorocarbene source.
Another synthetic route involves the construction of the pyridine ring from simpler precursors. For example, a multistep synthesis might begin with an appropriate nitrogen-containing precursor, such as an amide or nitrile, which is then cyclized to form the pyridine ring. The subsequent introduction of the chloromethyl, difluoromethyl, and methoxy groups can be achieved through selective functionalization reactions.
Biological Activity and Applications
Methyl 3-(chloromethyl)-4-(difluoromethyl)-6-methoxypyridine-2-acetate (CAS No. 1805556-63-1) has shown promising biological activity in several areas of research. One notable application is in medicinal chemistry, where it has been investigated as a potential lead compound for drug discovery. The unique combination of functional groups in this molecule can influence its pharmacological properties, such as receptor binding affinity and metabolic stability.
Recent studies have explored the use of this compound as a modulator of specific biological pathways. For instance, it has been reported to exhibit activity against certain enzymes involved in signal transduction pathways, making it a potential candidate for therapeutic intervention in diseases characterized by dysregulated signaling. Additionally, its ability to interact with specific protein targets has been studied in detail using techniques such as X-ray crystallography and molecular docking simulations.
In the field of agrochemicals, Methyl 3-(chloromethyl)-4-(difluoromethyl)-6-methoxypyridine-2-acetate (CAS No. 1805556-63-1) has shown potential as a bioactive molecule with herbicidal or pesticidal properties. Its unique structure allows it to interact with specific plant or pest targets, potentially leading to new formulations for crop protection.
Current Research Trends
The ongoing research on Methyl 3-(chloromethyl)-4-(difluoromethyl)-6-methoxypyridine-2-acetate (CAS No. 1805556-63-1) reflects its growing importance in both academic and industrial settings. Several research groups are actively investigating its synthetic methods to improve yield and purity while reducing environmental impact. Additionally, efforts are being made to explore its biological activity through high-throughput screening assays and in vitro/in vivo models.
In medicinal chemistry, there is increasing interest in developing derivatives of this compound to enhance its therapeutic potential. Structure-activity relationship (SAR) studies are being conducted to identify key structural features that contribute to its biological activity and optimize these features for improved efficacy and safety profiles.
In conclusion, Methyl 3-(chloromethyl)-4-(difluoromethyl)-6-methoxypyridine-2-acetate (CAS No. 1805556-63-1) is a versatile heterocyclic compound with significant potential applications in medicinal chemistry and agrochemicals. Its unique structural characteristics make it an attractive target for further research and development, promising new insights into its biological activities and practical uses.
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